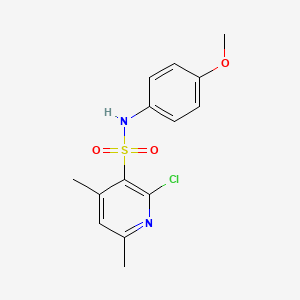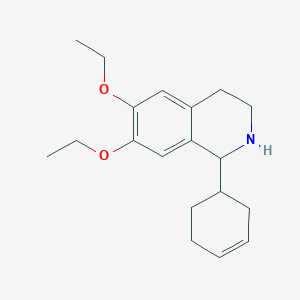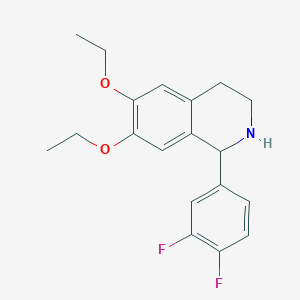![molecular formula C16H12N2O5S B11508799 3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole](/img/structure/B11508799.png)
3-[1,3]Dioxolan-2-yl-6-nitro-4-phenylsulfanyl-benzo[d]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide is a complex organic compound that features a unique combination of functional groups, including a dioxolane ring, a nitro group, a benzisoxazole moiety, and a phenyl sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzisoxazole core, followed by the introduction of the nitro group and the dioxolane ring. The final step involves the formation of the phenyl sulfide linkage.
Preparation of Benzisoxazole Core: The benzisoxazole core can be synthesized from ortho-nitroaniline through a cyclization reaction using a dehydrating agent such as phosphorus oxychloride.
Introduction of Nitro Group: The nitro group can be introduced via nitration of the benzisoxazole core using a mixture of concentrated sulfuric acid and nitric acid.
Formation of Dioxolane Ring: The dioxolane ring can be formed by reacting the nitrobenzisoxazole with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid.
Formation of Phenyl Sulfide Linkage: The final step involves the reaction of the dioxolane-nitrobenzisoxazole intermediate with thiophenol in the presence of a base such as sodium hydride to form the phenyl sulfide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide can undergo various chemical reactions, including:
Oxidation: The phenyl sulfide linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The dioxolane ring can be opened under acidic or basic conditions to form the corresponding diol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder, hydrochloric acid
Substitution: Acidic or basic hydrolysis
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Diols
Scientific Research Applications
Chemistry
In chemistry, 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, this compound may be explored for its potential pharmacological properties. The nitrobenzisoxazole moiety is known for its biological activity, and the compound could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzisoxazole moiety might bind to specific proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl ether
- 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl amine
- 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl ketone
Uniqueness
Compared to similar compounds, 3-(1,3-dioxolan-2-yl)-6-nitro-1,2-benzisoxazol-4-yl phenyl sulfide is unique due to the presence of the phenyl sulfide linkage. This linkage can impart different chemical and biological properties, such as increased stability or altered reactivity, making it a distinct and valuable compound for various applications.
Properties
Molecular Formula |
C16H12N2O5S |
|---|---|
Molecular Weight |
344.3 g/mol |
IUPAC Name |
3-(1,3-dioxolan-2-yl)-6-nitro-4-phenylsulfanyl-1,2-benzoxazole |
InChI |
InChI=1S/C16H12N2O5S/c19-18(20)10-8-12-14(15(17-23-12)16-21-6-7-22-16)13(9-10)24-11-4-2-1-3-5-11/h1-5,8-9,16H,6-7H2 |
InChI Key |
OKWIPEZQHPJKBO-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=NOC3=C2C(=CC(=C3)[N+](=O)[O-])SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-4-(propan-2-yl)benzenesulfonamide](/img/structure/B11508724.png)
![(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-1-[(4-fluorophenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B11508727.png)

![N-[(Adamantan-1-YL)methyl]-2-[(5-methoxy-1H-1,3-benzodiazol-2-YL)sulfanyl]acetamide](/img/structure/B11508749.png)
![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B11508754.png)

![N-(4-fluorophenyl)-11-(4-methoxyphenyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11508762.png)
![2-(5-Benzo[1,3]dioxol-5-yl-tetrazol-2-yl)-N-(4-trifluoromethoxy-phenyl)-acetamide](/img/structure/B11508764.png)
![(4E)-2-(4-fluorophenyl)-4-{[(2-hydroxyethyl)amino]methylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11508770.png)
![2-{[(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methyl]sulfanyl}-4-(trifluoromethyl)-5H-indeno[1,2-d]pyrimidine](/img/structure/B11508774.png)


![anthra[2,1-d][1,2]thiazole-3,6,11(2H)-trione](/img/structure/B11508787.png)
![(3-Amino-6-cyclopropyl-4-phenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11508789.png)
